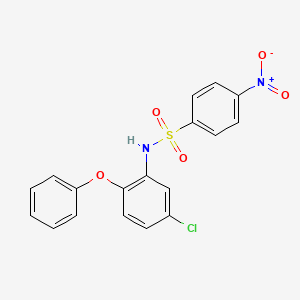![molecular formula C21H23FN4O2S B15154417 2-fluoro-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide](/img/structure/B15154417.png)
2-fluoro-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-fluorobenzoyl)-3-[4-(4-propanoylpiperazin-1-yl)phenyl]thiourea is a synthetic organic compound that belongs to the class of thioureas This compound is characterized by the presence of a fluorobenzoyl group, a piperazine ring, and a thiourea moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-fluorobenzoyl)-3-[4-(4-propanoylpiperazin-1-yl)phenyl]thiourea typically involves the following steps:
Formation of the Fluorobenzoyl Intermediate: The initial step involves the reaction of 2-fluorobenzoic acid with thionyl chloride to form 2-fluorobenzoyl chloride.
Piperazine Derivative Preparation: Separately, 4-(4-propanoylpiperazin-1-yl)aniline is synthesized by reacting 4-nitroaniline with 1-(4-propanoylpiperazine) in the presence of a reducing agent.
Coupling Reaction: The final step involves the reaction of 2-fluorobenzoyl chloride with 4-(4-propanoylpiperazin-1-yl)aniline in the presence of a base such as triethylamine to form the desired thiourea compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key factors include temperature control, reaction time, and the use of efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-fluorobenzoyl)-3-[4-(4-propanoylpiperazin-1-yl)phenyl]thiourea undergoes various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.
Reduction: The compound can undergo reduction reactions to modify the piperazine ring or the fluorobenzoyl group.
Substitution: The fluorine atom in the benzoyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfonyl derivatives.
Reduction: Modified piperazine or benzoyl derivatives.
Substitution: Substituted benzoyl compounds.
Wissenschaftliche Forschungsanwendungen
1-(2-fluorobenzoyl)-3-[4-(4-propanoylpiperazin-1-yl)phenyl]thiourea has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(2-fluorobenzoyl)-3-[4-(4-propanoylpiperazin-1-yl)phenyl]thiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The thiourea moiety is known to interact with metal ions, which can influence various biochemical pathways. Additionally, the piperazine ring can enhance the compound’s ability to cross cell membranes, increasing its bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(2-chlorobenzoyl)-3-[4-(4-propanoylpiperazin-1-yl)phenyl]thiourea
- 1-(2-bromobenzoyl)-3-[4-(4-propanoylpiperazin-1-yl)phenyl]thiourea
- 1-(2-methylbenzoyl)-3-[4-(4-propanoylpiperazin-1-yl)phenyl]thiourea
Uniqueness
1-(2-fluorobenzoyl)-3-[4-(4-propanoylpiperazin-1-yl)phenyl]thiourea is unique due to the presence of the fluorine atom in the benzoyl group. This fluorine atom can significantly influence the compound’s chemical reactivity and biological activity. The combination of the fluorobenzoyl group, piperazine ring, and thiourea moiety provides a distinct chemical profile that sets it apart from similar compounds.
Eigenschaften
Molekularformel |
C21H23FN4O2S |
|---|---|
Molekulargewicht |
414.5 g/mol |
IUPAC-Name |
2-fluoro-N-[[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl]benzamide |
InChI |
InChI=1S/C21H23FN4O2S/c1-2-19(27)26-13-11-25(12-14-26)16-9-7-15(8-10-16)23-21(29)24-20(28)17-5-3-4-6-18(17)22/h3-10H,2,11-14H2,1H3,(H2,23,24,28,29) |
InChI-Schlüssel |
GOCXLGZRHLVTRW-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=CC=C3F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-cyclohexyl-5-{[(4-methylphenyl)carbamoyl]amino}-1,2,3-thiadiazole-4-carboxamide](/img/structure/B15154341.png)
![N-(3-chlorophenyl)-2-[3-cyano-4-(methoxymethyl)-6-methyl-2-oxopyridin-1-yl]acetamide](/img/structure/B15154351.png)
![N-{4-[(2Z)-2-(3,5-diimino-1-methylpyrazolidin-4-ylidene)hydrazinyl]phenyl}acetamide](/img/structure/B15154354.png)
![N-(4-bromo-3-methylphenyl)-2-{[3-(butan-2-yl)-6-methyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B15154361.png)
![Ethyl 3-{[(3-chloro-4-ethoxyphenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B15154362.png)
![3-chloro-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}-1-benzothiophene-2-carboxamide](/img/structure/B15154366.png)
![2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B15154381.png)
![Ethyl 5-{[(2-chloro-4-methylphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B15154394.png)
![N-{2-[2-(4-chlorophenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]ethyl}-2-methylpropan-2-amine](/img/structure/B15154401.png)
![2-azido-N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-benzo[de]isoquinolin-6-yl)acetamide](/img/structure/B15154411.png)
![(5R,7S)-3-[(2-hydroxyethyl)(methyl)amino]tricyclo[3.3.1.1~3,7~]decan-1-ol](/img/structure/B15154424.png)

amino}benzamide](/img/structure/B15154435.png)
![Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(3-bromophenyl)carbonyl]amino}benzoate](/img/structure/B15154440.png)
